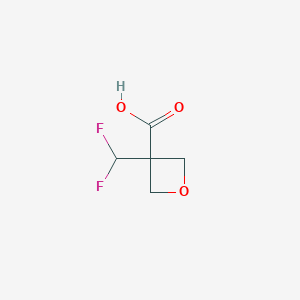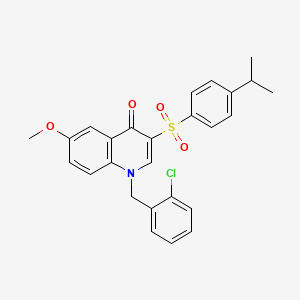
1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one” is a complex organic molecule. Its molecular formula is C26H24ClNO4S, with an average mass of 481.991 Da .
Molecular Structure Analysis
The molecule’s structure is characterized by a quinolinone core, a common structure in many pharmaceutical compounds. Attached to this core are a chlorobenzyl group and an isopropylphenylsulfonyl group. These groups likely contribute to the compound’s overall properties and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its various functional groups. The aromatic rings could undergo electrophilic aromatic substitution, while the sulfonyl and carbonyl groups could participate in a variety of reactions .科学的研究の応用
Chemical Synthesis and Characterization
The compound 1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is involved in various chemical synthesis processes and characterization studies. For example, it may participate in cyclization reactions under basic conditions to produce specific anilides of hydroxyquinoline sulfonic acid, showcasing its utility in synthesizing heterocyclic compounds with potential biological activities (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Similarly, crystal structure analysis of related compounds provides insights into their molecular configurations, essential for understanding their chemical behavior and interactions (Celik, Akkurt, Jarrahpour, Rad, & Çelik, 2015).
Biological Activity and Applications
The structural analogs of this compound have been synthesized and studied for their biological activities. These studies include the synthesis of compounds aiming at exploring their potential as medicinal agents, with a focus on understanding their molecular interactions, reactivity, and potential biological targets (Hayun, Hanafi, Yanuar, & Hudiyono, 2012). Additionally, research into the diastereoselective addition of chiral compounds to various imines as part of the asymmetric synthesis of aryl tetrahydroisoquinolines showcases the compound's relevance in the development of chiral pharmaceuticals (Wünsch & Nerdinger, 1999).
Photocatalytic Applications
Further, its analogs have been evaluated for photocatalytic activities, such as the generation of singlet oxygen and the photooxidation of sulfides into sulfoxides. This highlights its potential use in photochemical transformations and the development of new photocatalytic systems (Li & Ye, 2019).
Antioxidant and Anticancer Properties
The compound's derivatives have been studied for their antioxidant properties and potential anticancer activities. Research on mixed ligand palladium(II) complexes of related quinoline compounds with triphenylphosphine co-ligand indicates their biological properties, including interactions with DNA and proteins, and their efficacy against specific cancer cell lines, suggesting the compound's relevance in the design of chemotherapeutic agents (Ramachandran, Raja, Bhuvanesh, & Natarajan, 2012).
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClNO4S/c1-17(2)18-8-11-21(12-9-18)33(30,31)25-16-28(15-19-6-4-5-7-23(19)27)24-13-10-20(32-3)14-22(24)26(25)29/h4-14,16-17H,15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFINUIYQNFZYRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
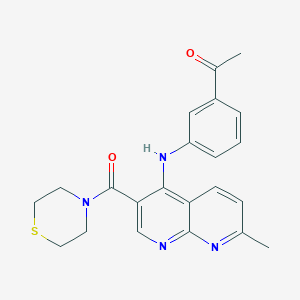

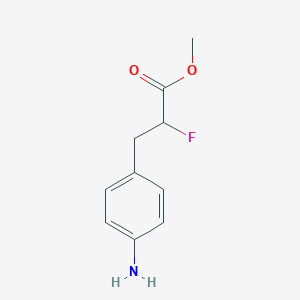
![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2407151.png)
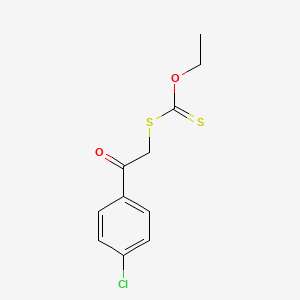
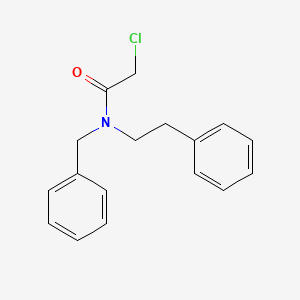
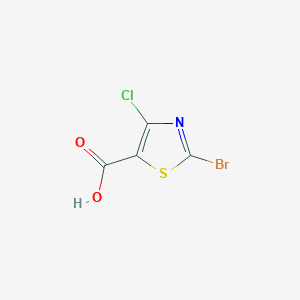
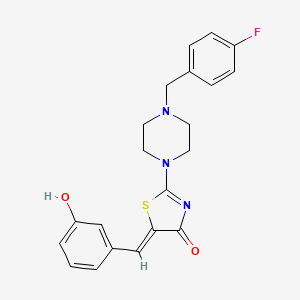
![2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2407158.png)
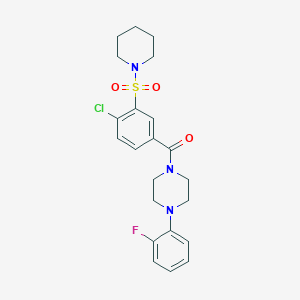
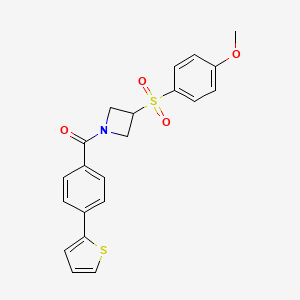
![N-[[(2R,3S)-1-Methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2407163.png)

